Cannabigerol - 25654-31-3

Cannabigerol

Catalog Number: EVT-334163
CAS Number: 25654-31-3
Molecular Formula: C21H32O2
Molecular Weight: 316.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Cannabigerol (CBG) is a non-psychoactive cannabinoid found in the Cannabis sativa plant. [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , , ] As a precursor to other cannabinoids, including Δ9-tetrahydrocannabinol (THC) and cannabidiol (CBD), CBG plays a crucial role in the biosynthetic pathway of these compounds. [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , , ] CBG is gaining increasing attention in scientific research due to its diverse pharmacological properties, highlighting its potential therapeutic applications in various fields. [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , , ]

Cannabichromene

Compound Description: Cannabichromene (CBC) is a non-psychoactive cannabinoid found in Cannabis sativa. Like cannabigerol, CBC is also a precursor molecule derived from cannabigerolic acid. Research suggests CBC exhibits anti-inflammatory, neuroprotective, and analgesic properties. Notably, CBC has demonstrated potential in preclinical studies for treating conditions such as epilepsy, pain, and inflammation. [, , , , ]

Cannabidiol

Compound Description: Cannabidiol (CBD) is a prominent non-psychoactive phytocannabinoid known for its diverse pharmacological effects, including anti-inflammatory, anxiolytic, and anticonvulsant properties. CBD is currently being investigated for its therapeutic potential in various conditions, including epilepsy, anxiety disorders, and chronic pain. [, , , , , , , ]

Δ9-tetrahydrocannabinol

Compound Description: Δ9-tetrahydrocannabinol (THC) is the primary psychoactive component in Cannabis sativa. THC exerts its effects by binding to cannabinoid receptors in the brain, leading to alterations in mood, perception, and cognition. While THC possesses therapeutic benefits, including analgesia and appetite stimulation, its psychoactive properties limit its clinical utility. [, , , , , , , ]

Relevance: Δ9-tetrahydrocannabinol and cannabigerol are both phytocannabinoids synthesized from the same precursor molecule, cannabigerolic acid. Despite their structural similarities, they exert distinct pharmacological effects. Unlike the non-psychoactive cannabigerol, THC exhibits psychoactive properties primarily attributed to its high affinity for the CB1 receptor. [, , , , , , , ]

Cannabigerolic acid

Compound Description: Cannabigerolic acid (CBGA) is the acidic precursor of many cannabinoids, including cannabigerol, cannabidiol, and Δ9-tetrahydrocannabinol. CBGA itself may possess therapeutic properties, such as anti-inflammatory and antibacterial effects, warranting further scientific investigation. [, , , , , , ]

Relevance: Cannabigerolic acid is the direct precursor to cannabigerol. Upon heating (decarboxylation), CBGA converts to CBG. Both compounds belong to the cannabinoid class, with CBGA acting as the central intermediate in the biosynthesis of various cannabinoids in the Cannabis sativa plant. [, , , , , , ]

Cannabinol

Compound Description: Cannabinol (CBN) is a mildly psychoactive cannabinoid produced from the degradation of THC. CBN is known for its sedative effects and is being investigated for potential therapeutic benefits in sleep disorders. [, , , ]

Relevance: Cannabinol, similar to cannabigerol, belongs to the cannabinoid class found in Cannabis sativa. Both compounds are non-psychoactive at typical doses. CBN forms as a degradation product of THC, whereas CBG is synthesized directly from cannabigerolic acid. Although both display therapeutic potential, their specific pharmacological properties and mechanisms of action differ. [, , , ]

Cannabigerol-dimethyl heptyl

Compound Description: Cannabigerol-dimethyl heptyl (CBG-DMH) is a synthetic analog of cannabigerol designed to investigate its pharmacological effects. Studies have shown that CBG-DMH exhibits ocular hypotensive activity, suggesting its potential therapeutic application in treating glaucoma. []

Relevance: Cannabigerol-dimethyl heptyl is a synthetically modified form of cannabigerol. This modification alters its pharmacological properties, enhancing its ability to reduce intraocular pressure. This finding highlights the potential of modifying the cannabigerol structure to generate novel therapeutic agents. []

Abnormal cannabidiol

Compound Description: Abnormal cannabidiol (abn-CBD) is a synthetic analog of cannabidiol, exhibiting distinct pharmacological properties compared to its naturally occurring counterpart. Research suggests abn-CBD can reduce intraocular pressure and may have therapeutic potential in glaucoma treatment. []

Relevance: While not directly structurally related to cannabigerol, abnormal cannabidiol shares a similar research context regarding its potential in treating glaucoma. Both abn-CBD and cannabigerol-dimethyl heptyl, a synthetic analog of cannabigerol, have demonstrated ocular hypotensive activity through mechanisms distinct from traditional cannabinoid receptors. []

Tetrahydrocannabivarin

Compound Description: Tetrahydrocannabivarin (THCV) is a phytocannabinoid found in Cannabis sativa, known to interact with both CB1 and CB2 receptors. THCV exhibits a complex pharmacological profile and is being investigated for its potential therapeutic benefits in various conditions, including obesity, diabetes, and anxiety disorders. [, , ]

Relevance: Tetrahydrocannabivarin, like cannabigerol, is a phytocannabinoid present in Cannabis sativa. Although both compounds interact with the endocannabinoid system, they differ in their pharmacological profiles. THCV shows a unique profile as a CB1 receptor partial agonist and a CB2 receptor antagonist. [, , ]

Source

Cannabigerol is primarily sourced from Cannabis sativa, where it is produced in small quantities (typically less than 1% of the plant's dry weight). The compound is synthesized from its acidic precursor, cannabigerolic acid, which itself is derived from the combination of olivetolic acid and geranyl pyrophosphate during the plant's biosynthetic processes .

Classification

Cannabigerol belongs to a class of compounds known as cannabinoids, which interact with the endocannabinoid system in humans. It is categorized as a non-psychoactive cannabinoid, distinguishing it from others like tetrahydrocannabinol, which produces psychoactive effects.

Synthesis Analysis

Methods

Cannabigerol can be synthesized through several methods, including chemical synthesis and biosynthesis using engineered microorganisms.

  1. Chemical Synthesis: One method involves the Friedel-Crafts alkylation of olivetol with geraniol or linalool. This process can yield cannabigerol with a purity of 40% to 80%, which can be further purified to over 99% through crystallization techniques .
  2. Biosynthesis: Recent advancements have introduced microbial systems for the production of cannabigerol. For instance, genetically modified Escherichia coli can produce cannabigerolic acid, which can then be decarboxylated to form cannabigerol . This approach utilizes enzymes such as aromatic prenyltransferase to enhance production efficiency.

Technical Details

The chemical synthesis typically requires specific conditions involving acidic catalysts and controlled temperatures to optimize yield and purity. In contrast, biosynthetic methods focus on optimizing metabolic pathways within microorganisms to increase cannabinoid production.

Molecular Structure Analysis

Structure

Cannabigerol has a molecular formula of C21H32O2C_{21}H_{32}O_{2} and a molar mass of 316.48 g/mol. Its systematic name according to IUPAC nomenclature is 2-[(2E)-3,7-dimethylocta-2,6-dienyl]-5-pentylbenzene-1,3-diol .

Data

  • Melting Point: Approximately 52 °C.
  • Thermal Degradation: Begins around 150 °C.

The molecular structure features a pentyl side chain attached to a phenolic ring, contributing to its unique chemical properties and biological activity.

Chemical Reactions Analysis

Reactions

Cannabigerol undergoes various chemical reactions that are essential for its synthesis and transformation into other cannabinoids:

  1. Decarboxylation: Cannabigerolic acid undergoes decarboxylation (removal of carbon dioxide) to form cannabigerol when exposed to heat.
  2. Biosynthetic Pathway: The initial formation of cannabigerolic acid involves the condensation of olivetolic acid and geranyl pyrophosphate . This reaction is catalyzed by specific enzymes within the cannabis plant.

Technical Details

The synthetic pathways often involve multiple steps requiring precise control over reaction conditions (temperature, pH, catalyst concentration) to ensure high yields and minimize by-products.

Mechanism of Action

Process

Cannabigerol interacts with the endocannabinoid system by binding to cannabinoid receptors (CB1 and CB2), although it exhibits lower affinity compared to tetrahydrocannabinol . It also interacts with various ion channels such as TRP channels, influencing physiological responses like pain perception and inflammation.

Data

Research indicates that cannabigerol may act as an agonist at certain receptors while exhibiting antagonist properties at others (e.g., TRPM8), suggesting a complex mechanism that contributes to its therapeutic potential .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Cannabigerol is typically found as a colorless or pale yellow oil.
  • Solubility: It is soluble in organic solvents but poorly soluble in water.

Chemical Properties

  • Stability: Cannabigerol is relatively stable under normal conditions but can degrade under high temperatures or prolonged exposure to light.
  • Reactivity: It can participate in various chemical reactions typical of phenolic compounds, including oxidation and esterification.

Relevant analyses include differential scanning calorimetry and thermogravimetric analysis, which provide insights into its thermal properties .

Applications

Scientific Uses

Cannabigerol has garnered interest for its potential therapeutic applications:

  1. Pain Relief: Preliminary studies suggest that cannabigerol may help alleviate pain through its interaction with cannabinoid receptors.
  2. Anti-inflammatory Effects: Research indicates that it may reduce inflammation, making it a candidate for treating conditions like arthritis.
  3. Antibacterial Properties: Some studies have shown that cannabigerol exhibits antibacterial activity against certain pathogens .

The ongoing research into cannabigerol's pharmacological properties highlights its potential as a versatile compound in both medicinal chemistry and therapeutic applications.

Properties

CAS Number

25654-31-3

Product Name

Cannabigerol

IUPAC Name

2-[(2E)-3,7-dimethylocta-2,6-dienyl]-5-pentylbenzene-1,3-diol

Molecular Formula

C21H32O2

Molecular Weight

316.5 g/mol

InChI

InChI=1S/C21H32O2/c1-5-6-7-11-18-14-20(22)19(21(23)15-18)13-12-17(4)10-8-9-16(2)3/h9,12,14-15,22-23H,5-8,10-11,13H2,1-4H3/b17-12+

InChI Key

QXACEHWTBCFNSA-SFQUDFHCSA-N

SMILES

CCCCCC1=CC(=C(C(=C1)O)CC=C(C)CCC=C(C)C)O

Synonyms

2-[(2E)-3,7-Dimethyl-2,6-octadien-1-yl]-5-pentyl-1,3-benzenediol; (E)-2-(3,7-Dimethyl-2,6-octadienyl)-5-pentyl-1,3-benzenediol; 2-[(2E)-3,7-Dimethyl-2,6-octadienyl]-5-pentyl-1,3-benzenediol; (E)-2-(3,7-Dimethyl-2,6-octadienyl)-5-pentylresorcinol;

Canonical SMILES

CCCCCC1=CC(=C(C(=C1)O)CC=C(C)CCC=C(C)C)O

Isomeric SMILES

CCCCCC1=CC(=C(C(=C1)O)C/C=C(\C)/CCC=C(C)C)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.